![molecular formula C14H8O2S3 B14462518 (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] CAS No. 72612-54-5](/img/structure/B14462518.png)
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] is a chemical compound with the molecular formula C14H8O2S3. It is characterized by the presence of thiene and thiophene rings, which are sulfur-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] typically involves the reaction of thiophene derivatives with thiene-2,5-diyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds .
Aplicaciones Científicas De Investigación
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] include:
- Thiophene-2-carboxaldehyde
- 2,5-Dimethylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
What sets (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] apart from these similar compounds is its unique combination of thiene and thiophene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
72612-54-5 |
|---|---|
Fórmula molecular |
C14H8O2S3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[5-(thiophene-2-carbonyl)thiophen-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H8O2S3/c15-13(9-3-1-7-17-9)11-5-6-12(19-11)14(16)10-4-2-8-18-10/h1-8H |
Clave InChI |
PCLVHTFKVZEORP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


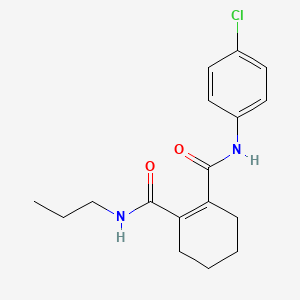
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)


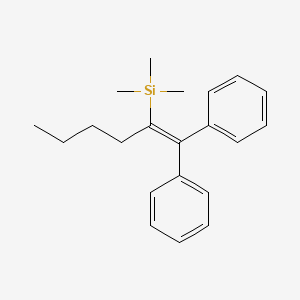
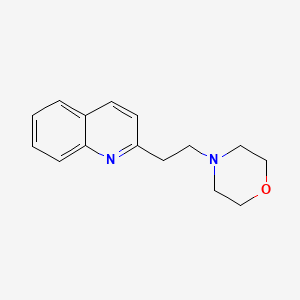

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
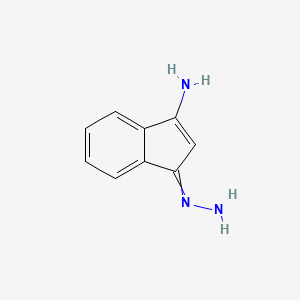
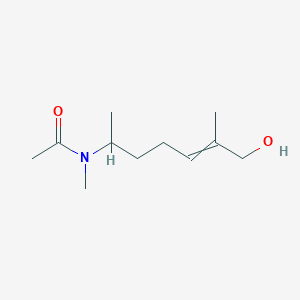
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
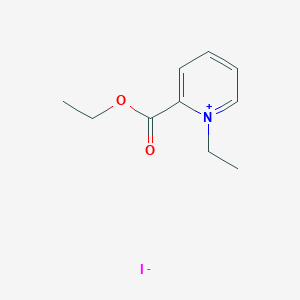
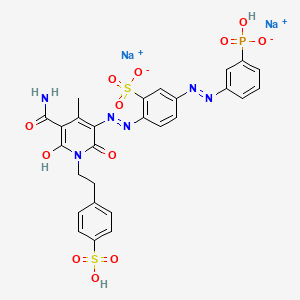
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
